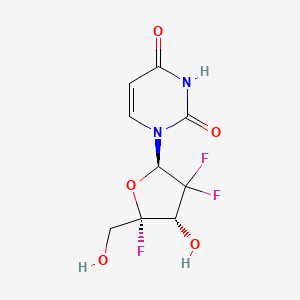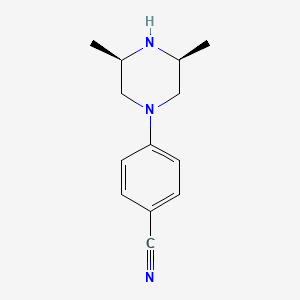
rel-(1R,5R)-2-Bromo-5-(trifluoromethyl)cyclohex-2-enamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine typically involves multiple steps, starting from commercially available precursors. One possible route could involve the bromination of a cyclohexene derivative followed by the introduction of the trifluoromethyl group and subsequent amination. The reaction conditions would likely include the use of brominating agents, trifluoromethylating reagents, and amine sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or the reduction of the double bond in the cyclohexene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a cyclohexenone derivative, while substitution could result in a variety of substituted cyclohexene compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other brominated cyclohexene derivatives or trifluoromethylated amines. Examples could be:
- 2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-ol
- 2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-carboxylic acid
Uniqueness
Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine is unique due to its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H9BrF3N |
|---|---|
Poids moléculaire |
244.05 g/mol |
Nom IUPAC |
(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H9BrF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h2,4,6H,1,3,12H2/t4-,6-/m1/s1 |
Clé InChI |
GQWNWGDIAIZMFS-INEUFUBQSA-N |
SMILES isomérique |
C1C=C([C@@H](C[C@@H]1C(F)(F)F)N)Br |
SMILES canonique |
C1C=C(C(CC1C(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


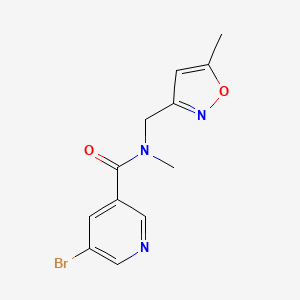
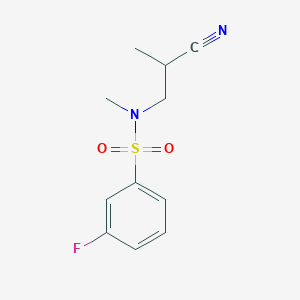
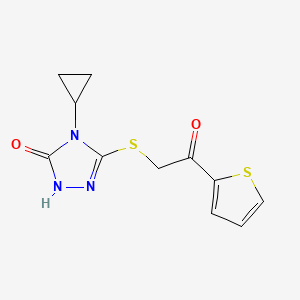
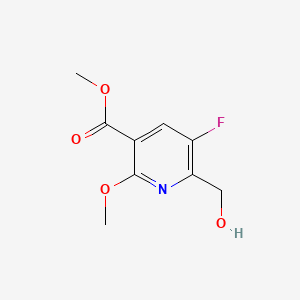
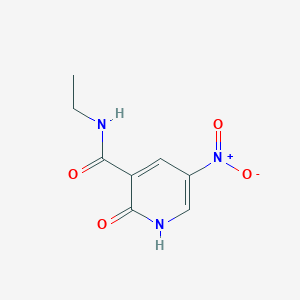
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
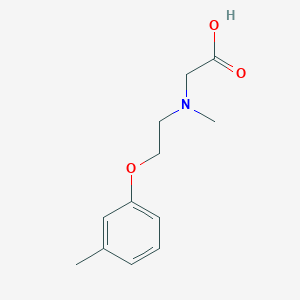
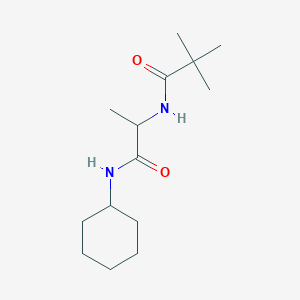
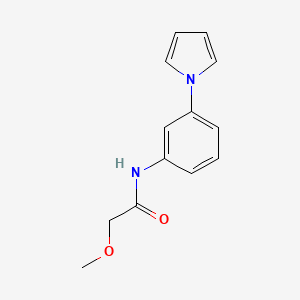
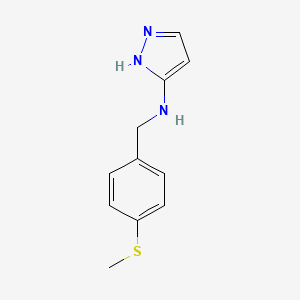
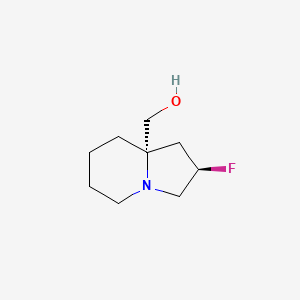
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14904293.png)
